Cas no 89291-75-8 ((3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one)

O composto (3aR,6aR)-6-[(benziloxi)metil]-2,2-dimetil-2H,3aH,4H,6aH-ciclopenta[d][1,3]dioxol-4-ona é um intermediário quiral versátil em síntese orgânica, caracterizado por sua estrutura de ciclopentano fusionada com um anel dioxolano. Sua configuração estereoquímica definida (3aR,6aR) garante alta pureza óptica, essencial para aplicações em química farmacêutica e síntese de compostos biologicamente ativos. O grupo benziloximetilo oferece proteção seletiva para hidroxilas, enquanto a cetona na posição 4 permite funcionalizações adicionais via reações de condensação ou redução. Sua rigidez conformacional e estabilidade química o tornam particularmente útil na construção de moléculas complexas com controle estereoquímico preciso.
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one structure
89291-75-8 structure
Product Name:(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one
N.o CAS:89291-75-8
MF:C16H18O4
MW:274.311725139618
MDL:MFCD18207158
CID:835542
PubChem ID:11000250
Update Time:2025-11-02

(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one Propriedades químicas e físicas

Nomes e Identificadores

    • (3aR,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
    • (3aR,6aR)-2,2-dimethyl-6-(phenylmethoxymethyl)-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one
    • (3AR,6aR)-6-((benzyloxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
    • SB17781
    • 2alpha,3alpha-(Isopropylidenedioxy)-4-(benzyloxymethyl)-4-cyclopenten-1-one
    • (3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one
    • (3aR,6aR)-3a,6a-Dihydro-2,2-dimethyl-6-[(phenylmethoxy)methyl]-4H-cyclopenta-1,3-dioxol-4-one (ACI)
    • 4H-Cyclopenta-1,3-dioxol-4-one, 3a,6a-dihydro-2,2-dimethyl-6-[(phenylmethoxy)methyl]-, (3aR-cis)- (ZCI)
    • 117307-62-7
    • CS-13148
    • rel-(3aR,6aR)-6-((Benzyloxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
    • 89291-75-8
    • AKOS027338313
    • P12224
    • D72342
    • SCHEMBL13702037
    • CS-M0400
    • MDL: MFCD18207158
    • Inchi: 1S/C16H18O4/c1-16(2)19-14-12(8-13(17)15(14)20-16)10-18-9-11-6-4-3-5-7-11/h3-8,14-15H,9-10H2,1-2H3/t14-,15+/m1/s1
    • Chave InChI: IMMAKCSFQZGDHG-CABCVRRESA-N
    • SMILES: C(C1=CC(=O)[C@@H]2OC(O[C@H]12)(C)C)OCC1C=CC=CC=1

Propriedades Computadas

  • Massa Exacta: 274.12050905g/mol
  • Massa monoisotópica: 274.12050905g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 20
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 407
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 2
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 44.8
  • XLogP3: 1.1

(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A99040-1g
(3aR,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
89291-75-8 98%
1g
¥35752.0 2021-09-10
Chemenu
CM528126-1g
(3AR,6aR)-6-((benzyloxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
89291-75-8 97%
1g
$4146 2023-02-17
eNovation Chemicals LLC
D767155-100mg
(3aR,6aR)-6-(benzyloxyMethyl)-2,2-diMethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
89291-75-8 97%
100mg
$800 2024-06-06
eNovation Chemicals LLC
D767155-250mg
(3aR,6aR)-6-(benzyloxyMethyl)-2,2-diMethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
89291-75-8 97%
250mg
$1330 2024-06-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7278-100MG
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one
89291-75-8 95%
100MG
¥ 5,603.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7278-250MG
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one
89291-75-8 95%
250MG
¥ 8,962.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7278-500MG
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one
89291-75-8 95%
500MG
¥ 14,942.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7278-1G
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one
89291-75-8 95%
1g
¥ 22,407.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7278-5G
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one
89291-75-8 95%
5g
¥ 67,221.00 2023-04-13
Aaron
AR00GUL2-100mg
(3aR,6aR)-6-(benzyloxyMethyl)-2,2-diMethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
89291-75-8 95%
100mg
$714.00 2025-02-10

(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ;  2 d, rt
Referência
Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity
Choi, Won Jun; et al, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

Método de produção 2

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  -78 °C
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, rt
3.1 Reagents: Dibutyltin oxide Solvents: Toluene ;  3 h, reflux; reflux → 50 °C
3.2 Reagents: Tetrabutylammonium iodide ;  16 h, 50 °C
4.1 Catalysts: Grubbs' catalyst Solvents: Toluene ;  4 h, 80 °C
5.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ;  2 d, rt
Referência
Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity
Choi, Won Jun; et al, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

Método de produção 3

Condições de reacção
1.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Dichloromethane ;  24 h, rt
Referência
Preparative synthesis of the key intermediate, (4R,5R)-3-Benzyloxymethyl-4,5-isopropylidenedioxycyclopent-2-enone for carbocyclic nucleosides
Moon, Hyung Ryong; Choi, Won Jun; Kim, Hea Ok; Jeong, Lak Shin, Chemistry Letters, 2004, 33(5), 506-507

Método de produção 4

Condições de reacção
1.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ;  rt
Referência
Stereoselective synthesis of 3-hydroxymethyl-D-cyclopentenone, the versatile intermediate for the synthesis of carbocyclic nucleosides
Choi, Won Jun; Moon, Hyung Ryong; Kim, Hea Ok; Ko, Young Mi; Kim, Hye Jin; et al, Nucleosides, 2005, 24(5-7), 611-613

Método de produção 5

Condições de reacção
1.1 Reagents: Pyridinium chlorochromate Solvents: Dimethylformamide ;  2 d, rt
Referência
Preparative and Stereoselective Synthesis of the Versatile Intermediate for Carbocyclic Nucleosides: Effects of the Bulky Protecting Groups to Enforce Facial Selectivity
Choi, Won Jun; Moon, Hyung Ryong; Kim, Hea Ok; Yoo, Byul Nae; Lee, Jeong A.; et al, Journal of Organic Chemistry, 2004, 69(7), 2634-2636

Método de produção 6

Condições de reacção
1.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ;  18 h, rt
Referência
Synthesis and Antitumor Activity of Fluorocyclopentenyl-Pyrimidines
Jeong, Lak Shin; Zhao, Long Xuan; Choi, Won Jun; Pal, Shantanu; Park, Yeon Hee; et al, Nucleosides, 2007, 26(6-7), 713-716

Método de produção 7

Condições de reacção
1.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform
Referência
Synthesis Using Ring Closure Metathesis and Effect on Nucleoside Transport of a (N)-Methanocarba S-(4-Nitrobenzyl)thioinosine Derivative
Lee, Kyeong; Cass, Carol; Jacobson, Kenneth A., Organic Letters, 2001, 3(4), 597-599

Método de produção 8

Condições de reacção
1.1 Reagents: 6-Chloropurine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran
Referência
Chiral pool synthesis of 4a-substituted carbocyclic cyclopentanoid nucleoside precursors. Part 1
Csuk, Rene; Dorr, Petra; Kuhn, Martin; Krieger, Claus; Antipin, Mikhael Y., Zeitschrift fuer Naturforschung, 1999, 54(8), 1068-1078

Método de produção 9

Condições de reacção
1.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ;  18 h, rt
Referência
Design, synthesis, and anticancer activity of fluorocyclopentenyl-pyrimidines
Zhao, Long Xuan; Yun, Mikyung; Kim, Hea Ok; Lee, Jeong A.; Choi, Won Jun; et al, Nucleic Acids Symposium Series, 2005, (49), 107-108

Método de produção 10

Condições de reacção
1.1 Reagents: Vinylmagnesium bromide Solvents: Tetrahydrofuran ;  -78 °C
Referência
Synthetic studies toward the preparation of (4R,5R)-(-)-3-[(benzyloxy)methyl]-4,5-O-isopropylidene-cyclopenten-2-one: an important synthetic intermediate for carbanucleosides
Elhalem, Eleonora; Comin, Maria J.; Leitofuter, Julieta; Garcia-Linares, Guadalupe; Rodriguez, Juan B., Tetrahedron: Asymmetry, 2005, 16(2), 425-431

Método de produção 11

Condições de reacção
1.1 Catalysts: Grubbs' catalyst Solvents: Toluene ;  4 h, 80 °C
2.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ;  2 d, rt
Referência
Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity
Choi, Won Jun; et al, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

Método de produção 12

Condições de reacção
1.1 Reagents: Dibutyltin oxide Solvents: Toluene ;  3 h, reflux; reflux → 50 °C
1.2 Reagents: Tetrabutylammonium iodide ;  16 h, 50 °C
2.1 Catalysts: Grubbs' catalyst Solvents: Toluene ;  4 h, 80 °C
3.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ;  2 d, rt
Referência
Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity
Choi, Won Jun; et al, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

Método de produção 13

Condições de reacção
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, rt
2.1 Reagents: Dibutyltin oxide Solvents: Toluene ;  3 h, reflux; reflux → 50 °C
2.2 Reagents: Tetrabutylammonium iodide ;  16 h, 50 °C
3.1 Catalysts: Grubbs' catalyst Solvents: Toluene ;  4 h, 80 °C
4.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ;  2 d, rt
Referência
Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity
Choi, Won Jun; et al, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

Método de produção 14

Condições de reacção
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  1 h, -78 °C
1.2 Reagents: Triethylamine ;  rt
2.1 Solvents: Tetrahydrofuran ;  -78 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, rt
4.1 Reagents: Dibutyltin oxide Solvents: Toluene ;  3 h, reflux; reflux → 50 °C
4.2 Reagents: Tetrabutylammonium iodide ;  16 h, 50 °C
5.1 Catalysts: Grubbs' catalyst Solvents: Toluene ;  4 h, 80 °C
6.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ;  2 d, rt
Referência
Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity
Choi, Won Jun; et al, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one Raw materials

(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one Preparation Products

(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:89291-75-8)(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one
Número da Ordem:A1093375
Estado das existências:in Stock
Quantidade:100mg/250mg
Pureza:99%
Informação de Preços Última Actualização:Thursday, 29 August 2024 20:09
Preço ($):728.0/1213.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:89291-75-8)(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one
A1093375
Pureza:99%/99%
Quantidade:100mg/250mg
Preço ($):728.0/1213.0
E- mail